molecular formula C25H22N2O5S2 B2949778 methyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 683768-11-8

methyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2949778
CAS No.: 683768-11-8
M. Wt: 494.58
InChI Key: RPWQXHGXSIAKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a methyl ester at position 2 and an amide-linked 4-(N-benzyl-N-methylsulfamoyl)benzamido group at position 2.

Key structural features include:

  • Benzo[b]thiophene backbone: Imparts aromaticity and planar rigidity, common in pharmacologically active scaffolds.
  • Methyl ester at position 2: Enhances solubility and serves as a synthetic handle for further derivatization.
  • Sulfamoyl benzamido group at position 3: The N-benzyl-N-methyl substitution on the sulfonamide group may modulate lipophilicity and target binding compared to simpler sulfonamides.

Properties

IUPAC Name

methyl 3-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S2/c1-27(16-17-8-4-3-5-9-17)34(30,31)19-14-12-18(13-15-19)24(28)26-22-20-10-6-7-11-21(20)33-23(22)25(29)32-2/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWQXHGXSIAKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its efficacy against specific pathogens, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Benzo[b]thiophene core, which is known for its pharmacological properties.
  • Sulfamoyl group , which is often associated with antimicrobial activity.
  • Carboxylate moiety , contributing to solubility and reactivity.

The molecular formula is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S with a molecular weight of approximately 372.44 g/mol.

Antimicrobial Activity

Research indicates that derivatives of benzo[b]thiophene, including this compound, exhibit significant activity against various strains of bacteria, particularly Mycobacterium tuberculosis (MTB).

  • In Vitro Studies :
    • A study demonstrated that compounds similar to benzo[b]thiophene derivatives showed minimum inhibitory concentrations (MICs) ranging from 2.73 to 22.86 µg/mL against multidrug-resistant MTB strains .
    • The compound was also tested against dormant stages of M. bovis BCG with promising results .

The mechanism by which this compound exerts its antimicrobial effects may involve:

  • Inhibition of DprE1 : Molecular docking studies suggest that it binds effectively to the active site of DprE1, an enzyme critical for the survival of MTB .
  • Antioxidant Properties : The compound has shown potential antioxidant activity, which may contribute to its overall efficacy against pathogens .

Study on Antitubercular Activity

In a comparative study, this compound was evaluated alongside standard antitubercular drugs such as rifampicin (RIF) and isoniazid (INH). Results indicated that the compound exhibited comparable or superior activity against both active and dormant mycobacterial strains .

Cholinesterase Inhibition

Another study highlighted the potential of related compounds as cholinesterase inhibitors. The derivatives were synthesized and tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some showing significant inhibition . This suggests a broader therapeutic potential beyond antimicrobial activity.

Data Tables

CompoundMIC (µg/mL)Target PathogenReference
7b2.73MDR-MTB
8c0.60Dormant BCG
8g0.61Dormant BCG

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key References
Methyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate Benzo[b]thiophene -COOCH₃ (position 2)
-CONH-(4-(N-benzyl-N-methylsulfamoyl)phenyl) (position 3)
C₂₅H₂₁N₃O₅S₂ 515.58
Methyl 3-(N-(3,4-dimethylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate Benzo[b]thiophene -COOCH₃ (position 2)
-SO₂N(3,4-dimethylphenyl) (position 3)
C₂₀H₁₉NO₅S₂ 417.50
2-(4-(N-Butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Tetrahydrobenzo[b]thiophene -CONH-(4-(N-butyl-N-methylsulfamoyl)phenyl) (position 2)
-CON(CH₃) (position 3)
C₂₃H₃₁N₃O₄S₂ 477.60
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate Benzo[b]thiophene -COOCH₃ (position 2)
-OH (position 3)
C₁₀H₈O₃S 208.23

Key Observations:

The absence of a sulfamoyl group in Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate highlights the role of the sulfamoyl-benzamido moiety in enhancing hydrogen-bonding capacity and target specificity.

Substituent Effects :

  • The N-benzyl-N-methyl group in the target compound increases steric bulk compared to the N-(3,4-dimethylphenyl) group in , which may affect membrane permeability and binding to sterically constrained targets.
  • The butyl chain in introduces greater lipophilicity (logP ~3.5 estimated) relative to the benzyl group in the target compound (logP ~2.8 estimated).

Key Findings:

  • Amide Coupling : The target compound’s benzamido group likely requires activation of the carboxylic acid (e.g., via CDI or HATU) followed by nucleophilic attack by a benzo[b]thiophene-3-amine derivative, as seen in analogous syntheses .
  • Sulfamoylation : The N-benzyl-N-methylsulfamoyl group may be introduced via reaction of a benzyl-methylamine with sulfonyl chloride intermediates, similar to methods in .

Spectral and Analytical Data

  • IR Spectroscopy :
    • The target compound’s sulfamoyl group would exhibit ν(S=O) stretches at ~1150–1250 cm⁻¹ and ν(NH) at ~3300 cm⁻¹, consistent with sulfonamide derivatives in .
    • Absence of ν(C=O) in the benzo[b]thiophene core (compared to hydrazinecarbothioamides in ) confirms successful amide formation.
  • NMR :
    • The benzyl group’s aromatic protons would resonate at δ 7.2–7.4 ppm (1H-NMR), while the N-methyl group would appear as a singlet at δ 2.8–3.0 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.